1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings The presence of a chlorine atom on the pyridine ring and an aldehyde group on the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chloropyridine-2-carbaldehyde with pyrrole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and pyrrole rings can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluoropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.
1-(4-bromopyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions such as nucleophilic substitution.
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-12-10(6-8)13-5-1-2-9(13)7-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWKDJXKOPRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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